molecular formula C15H11FN2O3 B11051408 6-fluoro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide

6-fluoro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B11051408
M. Wt: 286.26 g/mol
InChI Key: LFTCCIITEWXSNB-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide is a synthetic organic compound that belongs to the class of chromanecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Fluorination: Introduction of the fluorine atom into the chromane ring.

    Oxidation: Conversion of the chromane to the corresponding 4-oxo derivative.

    Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with 4-aminopyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity, using large-scale reactors and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction might yield 6-fluoro-4-hydroxy-N-(4-pyridinyl)-2-chromanecarboxamide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromanecarboxamides.

    Medicine: Potential therapeutic agent for diseases where chromanecarboxamide derivatives have shown efficacy.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-fluoro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4-oxo-2-chromanecarboxamide: Lacks the pyridinyl group.

    4-Oxo-N-(4-pyridinyl)-2-chromanecarboxamide: Lacks the fluorine atom.

    6-Fluoro-2-chromanecarboxamide: Lacks the 4-oxo group.

Uniqueness

6-Fluoro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide is unique due to the presence of both the fluorine atom and the pyridinyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

6-fluoro-4-oxo-N-pyridin-4-yl-2,3-dihydrochromene-2-carboxamide

InChI

InChI=1S/C15H11FN2O3/c16-9-1-2-13-11(7-9)12(19)8-14(21-13)15(20)18-10-3-5-17-6-4-10/h1-7,14H,8H2,(H,17,18,20)

InChI Key

LFTCCIITEWXSNB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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